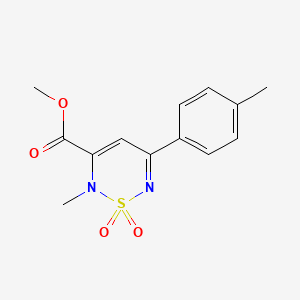![molecular formula C14H13ClF5N5O3 B4619420 2-{[4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B4619420.png)
2-{[4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol
Übersicht
Beschreibung
2-{[4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol is a useful research compound. Its molecular formula is C14H13ClF5N5O3 and its molecular weight is 429.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.0627078 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Broad-Spectrum Deoxofluorinating Agents
Compounds like Bis(2-methoxyethyl)aminosulfur Trifluoride are effective for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides, suggesting potential applications in synthesizing fluorinated analogs of the chemical for enhanced stability or reactivity in pharmaceuticals or materials science (Lal et al., 1999).
Enhancement of Adhesion Properties
Studies on triazine monomers, which share a structural motif with the query compound, have found applications in dentistry, showing how such compounds can enhance the adhesive strength of restorative resins to dentin. This indicates potential for developing new dental materials (Lee, Liu, & Gong, 1986).
Antimicrobial Applications
Research into pyridine derivatives demonstrates the antimicrobial potential of compounds structurally related to the query chemical. Such studies indicate the possibility of developing new antimicrobial agents based on the structural framework of the compound (Patel, Agravat, & Shaikh, 2011).
Synthetic Methodologies
The efficient condensation reactions involving carboxylic acids and amines, facilitated by compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, hint at methodologies for synthesizing the compound or its derivatives. Such synthetic routes can be crucial for pharmaceutical and chemical research (Kunishima et al., 1999).
Photophysical and Antimicrobial Studies
Novel benzimidazole, benzoxazole, and benzothiazole derivatives, prepared from structurally similar triazine compounds, have been explored for their antimicrobial activity and photophysical properties. This suggests potential applications in developing photoresponsive materials or antimicrobial agents based on the core structure of the chemical (Padalkar et al., 2014).
Eigenschaften
IUPAC Name |
2-[[4-[4-[chloro(difluoro)methoxy]anilino]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF5N5O3/c15-14(19,20)28-9-3-1-8(2-4-9)22-11-23-10(21-5-6-26)24-12(25-11)27-7-13(16,17)18/h1-4,26H,5-7H2,(H2,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLAFYDZWVLFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCCO)OCC(F)(F)F)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF5N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4619339.png)


![N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4619352.png)
![1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4619374.png)
![N-[4-(butylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4619389.png)
![4-chloro-3-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4619391.png)

![3-[4-(dimethylsulfamoyl)phenyl]-N-(2-methylpropyl)propanamide](/img/structure/B4619406.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4619412.png)
![2-(4-fluorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4619433.png)
![(2E)-3-(4-tert-butylphenyl)-N-[2-(phenylsulfanyl)ethyl]prop-2-enamide](/img/structure/B4619436.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B4619444.png)
![3,6-DICYCLOPROPYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4619451.png)
